molecular formula C16H23N5O4S B1676855 2-Methylthio-N-6-isopentenyladenosine CAS No. 20859-00-1

2-Methylthio-N-6-isopentenyladenosine

Cat. No.: B1676855
CAS No.: 20859-00-1
M. Wt: 381.5 g/mol
InChI Key: VZQXUWKZDSEQRR-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of RNA Modifications and Epitranscriptomics

The field of epitranscriptomics has unveiled a new layer of gene regulation, revealing that RNA molecules are not merely passive carriers of genetic information but are dynamically regulated through a vast array of chemical modifications. precisionmedicineforum.commdpi.com With over 170 known post-transcriptional modifications, these chemical alterations embellish various types of RNA, influencing their structure, stability, and function. precisionmedicineforum.com This "epitranscriptome" is established and maintained by a dedicated machinery of enzymes—"writers" that install modifications, "erasers" that remove them, and "readers" that interpret these marks—collectively dictating the fate and function of RNA molecules. mdpi.com Among the most complex and functionally significant of these are the hypermodified nucleosides found in tRNA, such as 2-Methylthio-N-6-isopentenyladenosine.

Historical Context of this compound Research

The journey to understanding ms2i6A is intertwined with the broader history of research into modified nucleosides. Early studies in the 1980s began to elucidate the role of its precursor, isopentenyladenosine (i6A), and the effects of its absence on translational processes, such as the readthrough and suppression of nonsense codons in Escherichia coli. nih.gov Subsequent research in the 1990s further clarified the importance of the full ms2i6A modification in the expression of virulence genes in pathogenic bacteria like Shigella flexneri. nih.gov The advent of advanced analytical techniques, particularly mass spectrometry, has in recent years enabled more precise mapping and quantification of ms2i6A, leading to a deeper understanding of its biosynthesis and its role in complex biological systems, including human diseases. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQXUWKZDSEQRR-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943113
Record name N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20859-00-1
Record name 2-Methylthio-N6-isopentenyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20859-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthio-N-6-isopentenyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthio-N6-(delta2-isopentenyl)adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Significance and Functional Roles of 2 Methylthio N 6 Isopentenyladenosine

Role in Transfer RNA (tRNA) Modification and Function

Positional Significance of 2-Methylthio-N-6-isopentenyladenosine in tRNA

This compound is strategically located at position 37, immediately adjacent to the 3'-end of the anticodon in a specific subset of tRNAs. researchgate.netnih.govnih.govtandfonline.com This position is critical as it directly influences the anticodon loop's conformation. nih.gov The bulky and hydrophobic nature of the isopentenyl group, combined with the methylthio group, helps to stabilize the stacking interactions within the anticodon loop. This stabilization is essential for maintaining the correct reading frame during translation.

The modification is typically found in tRNAs that are responsible for reading codons beginning with uridine (U). nih.govnih.govnih.gov For instance, in Escherichia coli, tRNAs for phenylalanine, tyrosine, cysteine, serine, and tryptophan, all of which recognize UNN codons, contain ms2i6A. nih.gov In mammalian mitochondria, ms2i6A is found at position A37 of four mitochondrial DNA-encoded tRNAs. scienceopen.comnih.govnih.gov The enzyme responsible for the conversion of N6-isopentenyladenosine (i6A) to ms2i6A in mammalian mitochondria is CDK5 regulatory subunit-associated protein 1 (CDK5RAP1). scienceopen.comnih.gov

Impact on Codon Recognition and Translational Fidelity by this compound

The presence of ms2i6A at position 37 is instrumental in ensuring accurate codon recognition and maintaining the fidelity of translation. It achieves this by preventing the "wobble" that can occur at the first position of the codon, thereby stabilizing the codon-anticodon interaction. nih.govpnas.org This enhanced stability prevents misreading of the genetic code. nih.govpnas.org

Studies have shown that a deficiency in ms2i6A can lead to increased misreading of codons. nih.gov For example, in vitro studies on poly(U) translation demonstrated that the absence of ms2i6A in tRNA(Phe) resulted in increased misincorporation of leucine. nih.gov The modification helps to decrease the intrinsic codon reading context sensitivity of tRNA, meaning it helps the tRNA to read its specific codon accurately regardless of the surrounding nucleotide sequence. nih.gov Furthermore, the lack of ms2i6A can affect the readthrough and suppression of nonsense codons, highlighting its role in the accuracy of translation termination. nih.gov

Contribution to Cellular Homeostasis and Molecular Mechanisms

The influence of this compound extends beyond the ribosome, impacting broader cellular processes and homeostasis. The proper biosynthesis of ms2i6A is essential for tRNA function, and defects in this pathway have been linked to various diseases. ontosight.ai For instance, in glioma-initiating cells, the conversion of i6A to ms2i6A by the enzyme CDK5RAP1 is crucial for maintaining their self-renewal capacity and tumorigenic potential. scienceopen.com This process appears to be a detoxification mechanism, as an accumulation of the precursor i6A can trigger excessive autophagy and cell death. scienceopen.comnih.gov This highlights a novel role for mitochondrial tRNA modification in cancer biology, where it functions to protect cancer cells from the tumor-suppressive effects of i6A. scienceopen.comnih.gov

Comparative Analysis with Related Modified Adenosines (e.g., N6-isopentenyladenosine)

This compound is part of a family of modified adenosines, with N6-isopentenyladenosine (i6A) being its direct precursor. nih.gov While both are found at position 37 of tRNA, they have distinct functional implications.

The primary structural difference is the addition of a methylthio (-SCH3) group at the C2 position of the adenine (B156593) base in ms2i6A. This addition significantly alters the properties of the nucleoside. Functionally, while both i6A and ms2i6A contribute to translational fidelity, ms2i6A provides a greater degree of stabilization to the codon-anticodon interaction. asm.org

Recent research has uncovered a significant functional divergence between the two molecules in the context of cellular health. While ms2i6A appears to be functionally neutral or protective in many cellular contexts, its precursor, i6A, can have potent biological effects when it accumulates. scienceopen.com For example, exogenous application of i6A can induce cell-cycle arrest and cell death in various cancer cell lines. scienceopen.com In contrast, ms2i6A does not exhibit these cytotoxic effects. nih.gov The conversion of i6A to ms2i6A can therefore be seen as a critical cellular process for mitigating the potentially harmful effects of excess i6A. scienceopen.comnih.gov

Interactive Data Table: Comparison of ms2i6A and i6A

Feature This compound (ms2i6A) N6-isopentenyladenosine (i6A)
Structure Isopentenyl group at N6, methylthio group at C2 Isopentenyl group at N6
Location in tRNA Position 37, adjacent to the anticodon researchgate.netnih.govnih.govtandfonline.com Position 37, adjacent to the anticodon tandfonline.com
Function in Translation Enhances codon recognition and translational fidelity, stabilizes codon-anticodon pairing nih.govnih.gov Contributes to translational fidelity tandfonline.com
Effect on Protein Synthesis Promotes efficient protein synthesis nih.govresearchgate.net Involved in regulating translation speed tandfonline.com
Cellular Role Essential for cellular homeostasis, can be protective in certain cancer cells scienceopen.comontosight.ai Precursor to ms2i6A; accumulation can induce autophagy and cell death in cancer cells scienceopen.comnih.gov

Biosynthesis and Enzymatic Pathways of 2 Methylthio N 6 Isopentenyladenosine

Precursor Metabolites and Initial Biotransformation Steps

The journey to ms²i⁶A begins with the formation of its precursor, N6-isopentenyladenosine (i⁶A). This initial and rate-limiting step is catalyzed by the enzyme tRNA-isopentenyltransferase (tRNA-IPT), known as MiaA in bacteria. nih.govnih.gov MiaA facilitates the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of the adenosine (B11128) at position 37 (A37) within the tRNA molecule. nih.gov This crucial isopentenylation step is a prerequisite for the subsequent methylthiolation reaction. nih.gov The presence of the isopentenyl group is essential for the recognition and activity of the downstream enzyme, MiaB. nih.gov

Following the formation of i⁶A, the biosynthetic pathway proceeds to the methylthiolation step, which is the focus of the subsequent sections. This transformation is critical for the full functionality of the modified nucleoside. nih.gov

Enzymatic Modifiers of 2-Methylthio-N-6-isopentenyladenosine

The conversion of i⁶A to ms²i⁶A is carried out by a class of enzymes known as methylthiotransferases (MTTases), which belong to the radical S-adenosylmethionine (SAM) superfamily. wikipedia.orgfrontiersin.org These enzymes are responsible for the addition of a methylthio (-SCH₃) group to the C2 position of the adenine (B156593) ring. nih.govpsu.edu

The primary enzyme responsible for the methylthiolation of i⁶A is N6-isopentenyladenosine methylthiotransferase, with the most well-characterized member being MiaB, found in bacteria and eukaryotic organelles. nih.govfrontiersin.org A related subfamily, designated e-MtaB, carries out a similar function in eukaryotes and archaea, though typically on a different substrate, N6-threonylcarbamoyladenosine (t⁶A). frontiersin.orgnih.gov The human homolog of e-MtaB is known as CDK5RAP1, which has been shown to convert i⁶A to ms²i⁶A in mitochondrial tRNAs. nih.govresearchgate.net

These enzymes are bifunctional, catalyzing both the thiolation (sulfur insertion) and methylation of the substrate. nih.govnih.gov

The catalytic mechanism of methylthiotransferases like MiaB is a complex radical-based process. nih.gov It involves the reductive cleavage of SAM by a [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). psu.edunih.gov This radical initiates catalysis by abstracting a hydrogen atom from the C2 position of the i⁶A substrate. psu.edu

The reaction requires two molecules of SAM. One acts as the source of the 5'-deoxyadenosyl radical, while the second serves as the methyl donor for the formation of the methylthio group. frontiersin.orgresearchgate.net The enzyme exhibits high substrate specificity, acting on i⁶A that is already incorporated into a tRNA molecule. nih.gov The isopentenyl group at the N6 position is a key recognition element for the enzyme. nih.gov

Table 1: Key Enzymes in ms²i⁶A Biosynthesis

Enzyme FamilySpecific EnzymeOrganism TypeSubstrateProduct
tRNA-IsopentenyltransferaseMiaABacteriaAdenosine-37 in tRNA, DMAPPN6-isopentenyladenosine (i⁶A) in tRNA
MethylthiotransferaseMiaBBacteria, Eukaryotic organellesi⁶A in tRNA, SAM (x2)This compound (ms²i⁶A) in tRNA
Methylthiotransferasee-MtaB / CDK5RAP1Eukaryotes, Archaeai⁶A in mitochondrial tRNA, SAM (x2)ms²i⁶A in mitochondrial tRNA

A defining feature of MiaB and other MTTases is their reliance on iron-sulfur ([Fe-S]) clusters as cofactors. nih.govresearchgate.net These enzymes typically contain two distinct [4Fe-4S] clusters that are essential for catalysis. nih.govnih.gov

The first is the canonical radical SAM cluster, often coordinated by a conserved CxxxCxxC cysteine motif. nih.gov Its role is to bind SAM and facilitate its reductive cleavage to produce the 5'-deoxyadenosyl radical. psu.edunih.gov

The second is an auxiliary [4Fe-4S] cluster, which plays a direct role in the sulfur insertion step. frontiersin.orgpsu.edu Current evidence strongly supports a mechanism where this auxiliary cluster acts as the direct sulfur donor. nih.govacs.org During the reaction, the [4Fe-4S] cluster is sacrificed, being converted to a [3Fe-4S] cluster as it donates a sulfur atom to the substrate. nih.govacs.org This necessitates a mechanism for the regeneration or repair of the auxiliary cluster to allow for multiple catalytic turnovers, a process that may involve other proteins from the iron-sulfur cluster biogenesis pathway. psu.edunih.gov

Table 2: Iron-Sulfur Clusters in MiaB

Cluster TypeFunctionRole in Catalysis
Radical SAM [4Fe-4S] ClusterReductive cleavage of S-adenosylmethionine (SAM)Generates the 5'-deoxyadenosyl radical to initiate the reaction. nih.gov
Auxiliary [4Fe-4S] ClusterDirect sulfur donorSacrificially provides the sulfur atom for the methylthio group. nih.govacs.org

In some organisms, the ms²i⁶A modification can be further hydroxylated to form 2-methylthio-N-6-(cis-hydroxy)isopentenyladenosine (ms²io⁶A). ontosight.ainih.gov This subsequent modification is carried out by a specific hydroxylase enzyme. ontosight.ai

The enzyme responsible for this conversion, tRNA-(2-methylthio-N-6-(cis-hydroxy)isopentenyladenosine)-hydroxylase, introduces a hydroxyl group onto the isopentenyl side chain. ontosight.ai In Salmonella typhimurium, the gene miaE is known to encode this tRNA hydroxylase. nih.gov The enzymatic mechanism involves the use of molecular oxygen to facilitate the hydroxylation reaction, adding a hydroxyl (-OH) group to the terminal methyl group of the isopentenyl moiety. nih.govontosight.ai This modification further diversifies the chemical properties of the nucleoside at this critical tRNA position. ontosight.ai

tRNA-(2-methylthio-N-6-(cis-hydroxy)isopentenyladenosine)-Hydroxylase Activity

CDK5RAP1-Mediated this compound Formation in Mitochondrial tRNAs

The final step in the biosynthesis of this compound (ms²i⁶A) in mammals is catalyzed by the Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1). nih.govnih.govnih.gov This enzyme functions as a methylthiotransferase, specifically converting the precursor molecule, N6-isopentenyladenosine (i⁶A), into ms²i⁶A within mitochondrial transfer RNAs (tRNAs). nih.govnih.govscienceopen.comoup.com The formation of the i⁶A precursor itself is catalyzed by tRNA isopentenyltransferases (IPTases), such as TRIT1 in humans, which add an isopentenyl group to adenosine. nih.govnih.govnih.gov

CDK5RAP1 is a radical S-adenosylmethionine (SAM) enzyme, a class of enzymes known to catalyze chemically complex reactions. nih.govcipsm.de Its structure contains two [4Fe-4S] clusters, which are essential for its catalytic activity. nih.govijbs.com The reaction involves the addition of a methylthio group to the i⁶A nucleoside already present in the tRNA molecule. ijbs.com This modification is critical for the accurate and efficient translation of proteins within the mitochondria. nih.govuniprot.org

The localization of this process is highly specific. CDK5RAP1 contains a mitochondrial-targeting sequence at its N-terminus, which directs the enzyme to the mitochondrial matrix. ijbs.comnih.gov While some early research suggested that splicing variants of CDK5RAP1 might act on nuclear RNA, more recent and definitive studies have shown that the ms²i⁶A modification is specific to mitochondrial tRNAs and is absent from nuclear-encoded RNA species. nih.govnih.govnih.govoup.com Immunocytochemistry analyses confirm the predominant localization of ms²i⁶A within the mitochondria, where it co-localizes with mitochondrial elongation factors, reinforcing its role in mitochondrial translation. nih.govnih.gov A deficiency in CDK5RAP1-mediated modification leads to impaired mitochondrial protein synthesis and can result in respiratory defects. nih.govresearchgate.net

Identification of Specific Mitochondrial tRNA Substrates for CDK5RAP1

Research has precisely identified the specific mitochondrial tRNA molecules that serve as substrates for CDK5RAP1. The enzyme is not promiscuous; it acts exclusively on a small subset of tRNAs encoded by the mitochondrial DNA. nih.govnih.gov The modification occurs at position 37 of the tRNA, which is immediately adjacent to the 3'-end of the anticodon. nih.govnih.govuniprot.org This strategic location is vital for stabilizing the codon-anticodon interaction during protein synthesis. nih.gov

The four specific mitochondrial tRNA substrates for CDK5RAP1 are:

mt-tRNAPhe ijbs.comnih.govuniprot.orgnih.gov

mt-tRNATrp ijbs.comnih.govuniprot.orgnih.gov

mt-tRNATyr ijbs.comnih.govuniprot.orgnih.gov

mt-tRNASer(UCN) ijbs.comnih.govuniprot.orgnih.gov

These tRNAs are responsible for decoding codons that begin with uridine, where the stabilization provided by the ms²i⁶A modification is particularly important for maintaining the correct reading frame. nih.govnih.gov The high degree of substrate specificity highlights the fine-tuned regulation of mitochondrial gene expression.

Table 1: Identified Mitochondrial tRNA Substrates for CDK5RAP1

Mitochondrial tRNA SubstratePosition of ModificationFunction of Modification
mt-tRNAPheAdenosine-37Stabilizes codon-anticodon pairing, ensures translational fidelity. nih.govnih.govuniprot.org
mt-tRNATrpAdenosine-37Promotes efficient and accurate mitochondrial protein synthesis. nih.govnih.govuniprot.org
mt-tRNATyrAdenosine-37Essential for proper mitochondrial respiratory chain function. nih.govnih.govuniprot.org
mt-tRNASer(UCN)Adenosine-37Supports the correct reading frame for serine codons beginning with U. nih.govnih.govuniprot.orgnih.gov

Cellular Localization and Distribution of 2 Methylthio N 6 Isopentenyladenosine

Mitochondrial Transfer RNA Specificity of 2-Methylthio-N-6-isopentenyladenosine

This compound is a post-transcriptional modification found specifically within mitochondrial transfer RNAs (mt-tRNAs). nih.govnih.govnih.gov This modification occurs at adenosine (B11128) 37 (A37), which is located adjacent to the anticodon loop. nih.govnih.gov In mammals, this modification is specifically found on four mt-tRNAs that are encoded by the mitochondrial DNA. nih.govnih.govscienceopen.com The presence of ms2i6A at this critical position is essential for the efficiency and accuracy of mitochondrial translation. nih.govsemanticscholar.org The enzyme responsible for the conversion of N6-isopentenyladenosine (i6A) to ms2i6A in mammalian mitochondria is CDK5 regulatory subunit-associated protein 1 (CDK5RAP1). nih.govnih.govscienceopen.com The biochemical reaction mediated by CDK5RAP1 is strictly regulated and occurs solely within the mitochondria. nih.govscienceopen.com

Table 1: Mitochondrial tRNA Specificity of ms2i6A in Mammals

Feature Description
Location Position A37, adjacent to the anticodon
Affected tRNAs Four specific mitochondrial DNA-encoded tRNAs
Enzyme CDK5RAP1 (mitochondrial methylthio-modifying enzyme)
Precursor N6-isopentenyladenosine (i6A)
Function Regulates efficient mitochondrial translation and energy metabolism

Intracellular Distribution and Co-localization with Mitochondrial Translation Apparatus

The intracellular distribution of ms2i6A is confined to the mitochondria. nih.govscienceopen.com Immunofluorescence staining of cells with an anti-ms2i6A antibody shows spotty signals that precisely co-localize with mitochondrial markers like MitoTracker. nih.govnih.gov These signals are completely absent in ρ0 cells that lack mitochondria, further confirming the specific mitochondrial localization of this modified nucleoside. nih.gov

Crucially, within the mitochondria, ms2i6A-containing tRNAs are found in close proximity to the mitochondrial translation machinery. nih.gov Immunocytochemistry has demonstrated a strong co-localization of the ms2i6A signal with the mitochondrial elongation factor Tu (TUFM), a key protein involved in delivering aminoacyl-tRNAs to the mitochondrial ribosome. nih.gov This spatial arrangement underscores the integral role of ms2i6A in the process of protein synthesis within the mitochondria. nih.gov The localization of ribosomes to the outer mitochondrial membrane is a known phenomenon that facilitates the co-translational import of nuclear-encoded mitochondrial proteins. nih.govfrontiersin.orgresearchgate.net The presence of ms2i6A within this environment highlights its importance in the translation of both mitochondrially and nuclearly encoded components of the mitochondrial proteome.

Evolutionary Distribution of this compound Across Organisms

The 2-methylthio-N6-isopentenyladenosine modification is evolutionarily conserved, indicating its fundamental importance across a wide range of life forms. nih.govnih.govscienceopen.comnih.gov It has been identified in all three domains of life. semanticscholar.org This modification is present in prokaryotes, such as bacteria, and in eukaryotes, including fungi, plants, insects, and mammals. frontiersin.orgresearchgate.net In bacteria, the enzyme responsible for this modification is MiaB. frontiersin.orggenesilico.pl The conservation of this modification highlights its crucial and long-standing role in ensuring the fidelity and efficiency of translation, particularly within the context of mitochondrial function in eukaryotes.

Table 2: Evolutionary Conservation of ms2i6A

Kingdom/Domain Presence Key Enzyme(s)
Bacteria Yes MiaB
Fungi Yes tRNA-IPT homologs
Plants Yes tRNA-IPT homologs
Animals (Insects, Mammals) Yes CDK5RAP1 (mammals), tRNA-IPT homologs

Pathophysiological Implications of 2 Methylthio N 6 Isopentenyladenosine Modification

Association with Mitochondrial Disorders and Metabolic Dysfunction

The integrity of the mitochondrial translation machinery is paramount for cellular energy production. The ms2i6A modification plays a critical role in this process, and its absence is linked to severe mitochondrial and metabolic defects. nih.gov

2-Methylthio-N-6-isopentenyladenosine is a modification found at position A37 of four mitochondrial DNA-encoded tRNAs: mt-tRNATrp, mt-tRNATyr, mt-tRNAPhe, and mt-tRNASer(UCN). nih.gov This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1), which converts the precursor molecule N6-isopentenyladenosine (i6A) into ms2i6A within the mitochondria. nih.govnih.govnih.gov

The ms2i6A modification is essential for efficient and accurate translation within the mitochondria. nih.gov Its deficiency, often resulting from mutations or loss of function in the CDK5RAP1 gene, leads to impaired synthesis of mitochondrial DNA-derived protein subunits. nih.gov These proteins are critical components of the oxidative phosphorylation (OXPHOS) system, the primary pathway for ATP production in the cell. mdpi.com Defects in mitochondrial protein synthesis result in decreased activities of the respiratory chain complexes, a hallmark of many mitochondrial disorders. frontiersin.org Studies in mouse models lacking Cdk5rap1 have demonstrated that the absence of ms2i6A significantly decreases the translation of these respiratory subunits, directly impairing mitochondrial function. nih.gov

Key ComponentRole in Mitochondrial Protein SynthesisConsequence of Deficiency
ms2i6A A critical modification on four mitochondrial tRNAs required for efficient and accurate translation. nih.govImpaired synthesis of essential OXPHOS protein subunits. nih.gov
CDK5RAP1 Mitochondrial enzyme that catalyzes the conversion of i6A to ms2i6A. nih.govnih.govAbsence of ms2i6A modification, leading to translational defects. nih.gov
Mitochondrial tRNAs Carry specific amino acids to the mitochondrial ribosome during protein synthesis.Hypomodification leads to translational errors and reduced protein output. nih.gov

This table summarizes the key components involved in the ms2i6A-dependent mitochondrial protein synthesis pathway and the outcomes of their deficiency.

The impairment of mitochondrial protein synthesis due to ms2i6A deficiency has profound effects on cellular energy metabolism. The reduced efficiency of the OXPHOS system leads to a decreased capacity for aerobic respiration and ATP production. nih.govmdpi.com This energy deficit is particularly detrimental to tissues with high energy demands, such as the heart, skeletal muscle, and brain. nih.govyoutube.com

In Cdk5rap1-null mice, the lack of ms2i6A and subsequent impairment of the electron transport chain leads to significantly compromised cardiac and skeletal muscle function due to insufficient energy metabolism. nih.gov This highlights the critical role of the ms2i6A modification in maintaining tissue homeostasis. Mitochondrial dysfunction is a central driver of diverse pathologies, disrupting core cellular processes that extend beyond energy production, including redox balance and apoptosis regulation. mdpi.com The failure to maintain an adequate energy supply can trigger various disease states and contributes to the pathology of mitochondrial diseases where ms2i6A levels are found to be substantially decreased in patients. nih.gov

Role in Oncogenesis and Cancer Progression

Beyond its role in fundamental metabolism, the ms2i6A pathway has been implicated in the pathology of cancer, particularly in the maintenance of aggressive cancer stem cells.

Recent research has identified the ms2i6A modification pathway as a crucial factor for sustaining glioma-initiating cells (GICs), a subpopulation of cells within glioblastoma tumors responsible for tumor initiation, heterogeneity, and resistance to therapy. nih.govnih.govscienceopen.com The enzyme CDK5RAP1, which produces ms2i6A, is required to maintain the self-renewal capacity, undifferentiated state, and tumorigenic potential of these aggressive cancer cells. nih.govnih.govoup.com

The role of the ms2i6A pathway in GIC survival is linked to its precursor, N6-isopentenyladenosine (i6A). While ms2i6A formation supports GICs, the i6A molecule itself possesses antitumor properties. nih.govnih.gov When applied externally or when it accumulates intracellularly, i6A can induce cell-cycle arrest and cell death in many cancer types, including glioblastoma cells. nih.govscienceopen.com

CDK5RAP1 promotes GIC survival by converting the cytotoxic i6A into ms2i6A. nih.govnih.gov This conversion effectively acts as a detoxification mechanism, abrogating the tumor-suppressive effects of i6A and protecting the GICs from its detrimental impact. nih.govscienceopen.com Therefore, mitochondria in GICs serve as an "antidotal machinery" against i6A, with CDK5RAP1 being the critical component. nih.gov This dependence creates a vulnerability, as a deficit of CDK5RAP1 leads to the intracellular accumulation of i6A, which in turn inhibits the growth and survival of GICs. nih.gov

Compound/EnzymeEffect on Glioma-Initiating Cells (GICs)Mechanism
N6-isopentenyladenosine (i6A) Inhibits survival, induces cell death. nih.govscienceopen.comTriggers excessive autophagy and programmed cell death. nih.govnih.gov
CDK5RAP1 Promotes survival and maintenance. nih.govoup.comConverts (detoxifies) the antitumor compound i6A into ms2i6A. nih.govscienceopen.com
This compound (ms2i6A) The product of detoxification; its formation is associated with GIC maintenance. nih.govThe conversion to ms2i6A removes the cytotoxic i6A precursor. nih.gov

This table illustrates the opposing roles of the precursor i6A and the enzyme CDK5RAP1 in the context of Glioma-Initiating Cell survival.

The mechanism by which i6A accumulation inhibits GIC survival involves the induction of excessive autophagy. nih.govnih.gov Autophagy is a cellular degradation and recycling process that, under normal conditions, helps maintain homeostasis. nih.gov However, when overactivated, it can lead to a form of programmed cell death. scienceopen.com

In the context of GICs, a deficiency in CDK5RAP1 leads to an accumulation of i6A, which triggers excessive and lethal autophagy. nih.govnih.gov The conversion of i6A to ms2i6A by CDK5RAP1 is crucial for protecting GICs from this i6A-induced autophagy. nih.govoup.com By preventing the buildup of i6A, the ms2i6A pathway effectively modulates and suppresses this cell death program, thereby promoting the survival and maintenance of the cancer-initiating cells. nih.govnih.gov This specific regulation of autophagy underscores a novel role for mitochondrial tRNA modification in cancer biology, where it functions not through metabolic control but as a defense mechanism against endogenous antitumor molecules. scienceopen.com

This compound in Glioma-Initiating Cell Maintenance

Influence on Antitumor Responses and Therapeutic Resistance

The conversion of N-6-isopentenyladenosine (i6A) to ms2i6A, a critical step in tRNA modification, has been shown to play a pivotal role in the response of cancer cells to therapy, particularly in glioma-initiating cells (GICs). The enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) is responsible for this conversion. nih.govnih.gov Research has demonstrated that the antitumor effects of i6A are abrogated when it is converted to ms2i6A by CDK5RAP1. nih.govnih.gov This process effectively protects GICs from excessive autophagy that would otherwise be triggered by an accumulation of i6A. nih.govnih.gov

By detoxifying the cell of endogenous i6A, the elevated activity of CDK5RAP1 contributes to the survival and maintenance of glioma-initiating cells, thereby promoting therapeutic resistance. nih.govnih.gov In essence, the ms2i6A modification pathway can be exploited by cancer cells as a survival mechanism against certain therapeutic pressures. nih.gov

A study on breast cancer cells revealed that a deficiency in CDK5RAP1, the enzyme that produces ms2i6A, can induce cell cycle arrest and apoptosis. spandidos-publications.com This suggests that the presence and activity of the ms2i6A modification pathway are crucial for the survival and proliferation of these cancer cells. spandidos-publications.com

Broader Cancer Associations Beyond Glioma

The implications of the ms2i6A modification extend beyond glioma to a wider range of malignancies. The enzymes responsible for the synthesis of ms2i6A, namely tRNA isopentenyltransferase 1 (TRIT1) which synthesizes the i6A precursor, and CDK5RAP1 which completes the modification, have been implicated in various cancers.

TRIT1 has been identified as a potential tumor suppressor gene. researchgate.netslu.se Its expression is often downregulated in lung cancer, and overexpression of TRIT1 has been shown to suppress the growth of lung cancer cells. researchgate.netslu.se Furthermore, TRIT1's role has been investigated in liver cancer, where it is also considered a potential tumor suppressor. frontiersin.orgnih.gov

CDK5RAP1 deficiency has been linked to apoptosis in malignant melanoma cells, indicating its importance for the survival of this type of cancer. nih.govnih.gov In breast cancer, a lack of CDK5RAP1 has been shown to suppress tumor growth. spandidos-publications.com These findings suggest that the pathway leading to the formation of ms2i6A is a critical component in the pathophysiology of several types of cancer.

Table 1: Association of ms2i6A-Related Enzymes with Various Cancers

EnzymeCancer TypeObserved Effect of DysregulationReference
TRIT1Lung CancerDownregulation associated with tumor promotion; overexpression suppresses growth. researchgate.netslu.se
TRIT1Liver CancerIdentified as a potential tumor suppressor. frontiersin.orgnih.gov
CDK5RAP1Malignant MelanomaDeficiency induces apoptosis. nih.govnih.gov
CDK5RAP1Breast CancerDeficiency suppresses tumor growth. spandidos-publications.com

Link to Purine (B94841) Nucleoside Analog Activity in Malignancies

This compound belongs to the class of purine nucleoside analogs. This group of compounds is known for its broad-spectrum antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of purine nucleoside analogs are multifaceted, primarily relying on the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Contribution to Bacterial Virulence and Pathogenicity

The ms2i6A modification in tRNA is not only significant in eukaryotes but also plays a crucial role in the virulence and pathogenicity of bacteria. In the human pathogen Shigella flexneri, the presence of ms2i6A in tRNA is a prerequisite for the expression of its virulence genes.

Regulation of Virulence Gene Expression by this compound

The regulatory role of ms2i6A in bacterial virulence is exemplified in Shigella flexneri. The synthesis of ms2i6A is dependent on the miaA gene. Mutants of S. flexneri lacking a functional miaA gene, and therefore deficient in ms2i6A, exhibit a significant reduction in the expression of several key virulence genes, including ipaB, ipaC, ipaD, virG, and virF.

This downregulation of virulence factors is not due to a decrease in the transcription of these genes. The levels of virF mRNA, for instance, are comparable in both the wild-type and the miaA mutant strains. However, the concentration of the VirF protein, a crucial virulence-associated protein, is reduced tenfold in the mutant. This indicates that the ms2i6A modification exerts its influence at a post-transcriptional level. The presence of ms2i6A in specific tRNAs is thought to be necessary for the efficient translation of the virF mRNA, thereby controlling the expression of a cascade of virulence genes.

Table 2: Impact of ms2i6A Deficiency on Shigella flexneri Virulence

Gene/ProteinFunctionEffect of ms2i6A Deficiency
ipaB, ipaC, ipaDInvasion plasmid antigensReduced expression
virGIntercellular spreadingReduced expression
virFTranscriptional activator of virulence genesReduced protein levels (post-transcriptional)

Methodologies for Research and Analytical Characterization of 2 Methylthio N 6 Isopentenyladenosine

Conventional Detection and Quantification Techniques

Mass spectrometry (MS) is a cornerstone for the definitive identification and quantification of modified nucleosides like ms²i⁶A. nih.govacs.org The most common approach involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govwpmucdn.comuci.edu This method allows for the sensitive and reliable determination of ms²i⁶A. nih.gov

The process begins with the complete enzymatic digestion of RNA into individual nucleosides. These nucleosides are then separated via high-performance liquid chromatography (HPLC) and introduced into the mass spectrometer. Quantification is typically achieved using a standard isotope dilution method in multiple-reaction monitoring (MRM) mode, which offers high sensitivity and a wide linear range. nih.gov In MRM, specific mass-to-charge (m/z) transitions from the parent ion to a characteristic product ion are monitored, ensuring high specificity for the target molecule. For ms²i⁶A, the protonated molecule [M+H]⁺ has an m/z of 382.1549, which fragments into a primary product ion corresponding to the base (m/z 250). genesilico.pl

This LC-MS/MS approach can achieve detection limits in the femtomole (fmol) range, making it suitable for analyzing samples with low RNA content. nih.gov

Table 1: Mass Spectrometry Parameters for ms²i⁶A Analysis

Parameter Value Source
Monoisotopic Mass 381.1471 u genesilico.pl
[M+H]⁺ (Parent Ion) 382.1549 m/z genesilico.pl
Primary Product Ion 250 m/z genesilico.pl

A prerequisite for accurate mass spectrometric analysis is the effective separation of ms²i⁶A from other nucleosides. nih.gov This is achieved through a multi-step process involving RNA purification, enzymatic digestion, and chromatographic separation. wpmucdn.comuci.edu

First, total RNA is isolated from the cells or tissues of interest. wpmucdn.comuci.edu To break the RNA down into its constituent nucleosides, a combination of enzymes is used. Nuclease P1 is typically employed to hydrolyze the phosphodiester bonds, followed by a phosphatase, such as bacterial alkaline phosphatase, to remove the phosphate groups, yielding free nucleosides. wpmucdn.comuci.edunih.govescholarship.org

The resulting mixture of nucleosides is then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govgenesilico.pl Due to the hydrophobic nature of the isopentenyl and methylthio groups, ms²i⁶A is well-retained on nonpolar stationary phases like C18 or C4 columns. nih.govgenesilico.pl A mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is used to elute the nucleosides. nih.govgenesilico.pl This chromatographic step separates ms²i⁶A from canonical nucleosides and other modifications, allowing for unambiguous detection by the mass spectrometer. nih.gov

Advanced Transcriptome-Wide Mapping Approaches

While conventional methods confirm the presence and quantity of ms²i⁶A, they cannot identify its precise location within the vast landscape of the transcriptome. To overcome this limitation, advanced sequencing-based methods have been developed. nih.govacs.org

Redox Activated Chemical Tagging Sequencing (ReACT-seq) is a novel method designed specifically to map ms²i⁶A across the entire transcriptome at single-base resolution. nih.govacs.org This technique overcomes the limitations of traditional antibody-based approaches, which are often unavailable for hypermodified nucleosides like ms²i⁶A. nih.govacs.org ReACT-seq uses a chemical biology approach to selectively label ms²i⁶A, enabling its enrichment and precise identification during sequencing. nih.govacs.org

The core of ReACT-seq is a highly selective chemical reaction that targets the methylthio group (-SCH₃) of ms²i⁶A. nih.govacs.org This method employs the principles of chemoselective and bio-orthogonal chemistry. Specifically, it leverages the unique reactivity between the methylthio group and an oxaziridine-based reagent. nih.govacs.org

The oxaziridine compound acts as an oxidant that selectively reacts with the sulfur atom of the methylthio group. nih.govacs.orgnih.gov This redox reaction results in the transfer of a functional group from the oxaziridine reagent onto the sulfur atom. In the ReACT-seq protocol, an oxaziridine carrying an azide group is used. nih.govacs.org This reaction efficiently and specifically tags ms²i⁶A-containing RNA fragments with an azide handle, without reacting with canonical nucleotides or other common modifications. nih.govacs.org This azide tag can then be used for subsequent enrichment of the modified RNA fragments using click chemistry. acs.org

ReACT-seq achieves single-base resolution through a reverse transcription stop (RT-stop) mechanism. nih.govacs.org After the ms²i⁶A residues are chemically tagged, reverse transcription is performed to generate complementary DNA (cDNA) for sequencing. The bulky chemical tag attached to the ms²i⁶A base acts as a steric block, causing the reverse transcriptase enzyme to stall and terminate synthesis precisely at the site of the modification. nih.govacs.org

When the resulting cDNA fragments are sequenced, the termination points correspond directly to the locations of the ms²i⁶A modifications in the original RNA sequence. nih.govacs.org By analyzing the positions of these RT stops, a transcriptome-wide map of ms²i⁶A can be constructed with single-nucleotide precision. nih.govacs.org Validation studies using ReACT-seq on known ms²i⁶A-containing tRNAs have demonstrated the high accuracy of this method. nih.govacs.org

Table 2: Comparison of Analytical Methodologies for ms²i⁶A

Methodology Principle Resolution Primary Output Key Advantage
LC-MS/MS Chromatographic separation and mass-based detection Not applicable (bulk analysis) Absolute or relative quantity of ms²i⁶A High accuracy and sensitivity for quantification

| ReACT-seq | Chemoselective tagging and reverse transcription stop | Single-base | Transcriptome-wide map of ms²i⁶A locations | Precise localization of the modification |

Redox Activated Chemical Tagging Sequencing (ReACT-seq) for 2-Methylthio-N-6-isopentenyladenosine Profiling

Immunological Assays for this compound

Immunological methods provide a powerful and specific means to detect and quantify ms²i⁶A in various biological samples.

A crucial step in developing immunological assays is the generation of highly specific monoclonal antibodies that can distinguish ms²i⁶A from other similar modifications and unmodified adenosine (B11128). One study successfully generated a specific monoclonal antibody against ms²i⁶A. nih.gov The specificity of this antibody was rigorously validated, demonstrating its ability to selectively bind to ms²i⁶A without significant cross-reactivity to related compounds. nih.gov

Table 1: Validation of Anti-ms²i⁶A Monoclonal Antibody

AssayResultReference
ELISAHigh specificity for ms²i⁶A nih.gov
ImmunoblottingSpecific detection of ms²i⁶A-containing RNA nih.gov
ImmunocytochemistryPredominant localization in mitochondria nih.gov

The validated anti-ms²i⁶A monoclonal antibody has been successfully employed in Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting techniques. nih.gov ELISA allows for the quantitative measurement of ms²i⁶A levels in RNA samples. Immunoblotting, or more specifically, immuno-northern blotting, enables the detection of ms²i⁶A within specific RNA species separated by gel electrophoresis. nih.gov These techniques have been instrumental in demonstrating that the anti-ms²i⁶A antibody reacts specifically with tRNA fractions and not with other types of RNA. nih.gov

Genetic Perturbation and Model Organism Studies

Genetic manipulation in model organisms is a powerful tool to investigate the functional consequences of the presence or absence of specific RNA modifications. In mammals, the protein Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) is responsible for converting N6-isopentenyladenosine (i⁶A) to ms²i⁶A in mitochondrial tRNAs. nih.govnih.gov Studies using human and murine cells depleted of mitochondrial DNA (ρ0 cells) have shown a complete lack of ms²i⁶A, confirming its mitochondrial origin. nih.gov

In the bacterium Escherichia coli, mutations in the miaA gene, which is responsible for the isopentenylation step in ms²i⁶A biosynthesis, have been used to study the role of this modification in translation. nih.gov These studies have revealed the importance of ms²i⁶A in the efficiency and accuracy of protein synthesis, particularly in the context of nonsense codon readthrough and suppression. nih.gov

Table 2: Key Genes and Model Systems in ms²i⁶A Research

Gene/SystemOrganismFunction/FindingReference
Cdk5rap1MammalsConverts i⁶A to ms²i⁶A in mitochondrial tRNA nih.govnih.gov
ρ0 cellsHuman, MurineLack of ms²i⁶A confirms mitochondrial origin nih.gov
miaAE. coliInvolved in ms²i⁶A biosynthesis; affects translational accuracy nih.gov

In vitro Reconstitution and Biochemical Assays

In vitro reconstitution of the ms²i⁶A biosynthesis pathway allows for detailed biochemical characterization of the enzymes involved. The methylthiotransferase enzyme family is responsible for adding the methylthio group to the i⁶A precursor. nih.gov In bacteria, the enzyme MiaB catalyzes the conversion of i⁶A to ms²i⁶A. nih.gov These enzymes are radical S-adenosyl-L-methionine (SAM) enzymes that typically contain iron-sulfur clusters. nih.gov Biochemical assays using purified enzymes and tRNA substrates can be used to determine kinetic parameters, substrate specificity, and the mechanism of the methylthiolation reaction.

Synthesis and Application of Synthetic this compound for Research

The availability of synthetic this compound (ms²i⁶A) is crucial for a wide range of research applications, from biochemical studies to the development of analytical tools. Chemical synthesis provides a reliable source of this complex nucleoside, enabling investigations into its biological functions and facilitating its detection and quantification.

Chemical Synthesis of this compound

The chemical synthesis of ms²i⁶A can be challenging due to the molecule's complexity, involving a purine (B94841) base, a ribose sugar, and two distinct modifications. Researchers have developed several strategies to achieve its synthesis, often as part of the preparation of modified oligoribonucleotides for tRNA studies.

One common approach involves the post-synthetic modification of a precursor oligoribonucleotide. nih.gov This method utilizes a precursor oligomer containing a 2-methylthio-6-chloropurine riboside. nih.gov The 6-chloro group serves as a leaving group that can be substituted by isopentenylamine to form the desired N⁶-isopentenyladenosine moiety. The synthesis of the required 2-methylthio-6-chloropurine riboside phosphoramidite building block can start from 2′,3′,5′-O-triacetylguanosine. nih.gov

Another synthetic route for a deuterated analog of ms²i⁶A begins with 5-aminoimidazole-4-carboxamide riboside (AICA-riboside). This pathway involves a key methylthiolation step to introduce the 2-methylthio group. Other starting materials, such as 6-thioxanthine, have also been reported as potential precursors for the synthesis of ms²i⁶A. chemicalbook.com

These synthetic strategies allow for the production of ms²i⁶A and its analogs, including isotopically labeled versions (e.g., deuterated), which are invaluable for metabolic tracing and spectroscopic studies like Nuclear Magnetic Resonance (NMR).

Table 1: Methodologies for the Chemical Synthesis of this compound and its Precursors

Starting Material Key Intermediates/Reagents Target Molecule Reference
2′,3′,5′-O-triacetylguanosine 2-methylthio-6-chloropurine riboside Oligoribonucleotides containing ms²i⁶A nih.gov
5-aminoimidazole-4-carboxamide riboside (AICA-riboside) Iodomethane-d3, Potassium hydroxide This compound-d6
6-Thioxanthine Not specified This compound chemicalbook.com
6-thioinosine derivative Dimethoxytrityl chloride, TBDMS-Cl, Methyl iodide 5′-O-DMTr-2′-O-TBDMS-6-methylthiopurine riboside (phosphoramidite precursor) umich.edu

Research Applications of Synthetic this compound

Synthetic ms²i⁶A serves as a critical tool in various research areas, enabling studies that would be difficult or impossible to conduct using only biologically derived material.

Antibody Production and Immunoassays: Synthetic ms²i⁶A can be used as a hapten to generate monoclonal antibodies specific to this modified nucleoside. nih.govbiosynth.com These antibodies are instrumental in developing immunoassays for the detection and quantification of ms²i⁶A in biological samples. They also allow for the investigation of the subcellular localization of ms²i⁶A through techniques like immunocytochemistry, which has shown its predominant localization in mitochondria. nih.gov

Studies of tRNA Function and Translation: The presence of ms²i⁶A at position 37 of tRNAs that read codons starting with uridine is crucial for translational fidelity and efficiency. nih.govasm.org Synthetic oligoribonucleotides containing ms²i⁶A are used in in vitro translation systems to dissect the precise role of this modification in codon-anticodon interactions, reading frame maintenance, and the prevention of translational errors. nih.govoup.com Studies have shown that the absence of ms²i⁶A can lead to increased translational errors and affect the regulation of gene expression, such as virulence genes in pathogenic bacteria. asm.orgnih.gov

Analytical Standards and Method Development: Pure, synthetic ms²i⁶A is an essential standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for its detection and quantification in RNA. oup.comnih.gov Recently, a new method called redox-activated chemical tagging sequencing (ReACT-seq) has been developed for the transcriptome-wide mapping of ms²i⁶A at single-base resolution. nih.govacs.org This technique relies on the chemoselective bioconjugation of the methylthio group, and synthetic ms²i⁶A is vital for optimizing and validating such innovative approaches. nih.govacs.org

Investigation of Biochemical Pathways: The biosynthesis of ms²i⁶A involves a multi-step enzymatic pathway, starting from the isopentenylation of adenosine at position 37 (to form i⁶A), followed by a methylthiolation step. oup.comgenesilico.pl Isotopically labeled synthetic ms²i⁶A and its precursors can be used as tracers to study these biosynthetic pathways and the enzymes involved, such as MiaA and MiaB in bacteria and their homologs in eukaryotes. oup.comnih.gov

Cancer and Disease Research: The precursor to ms²i⁶A, N⁶-isopentenyladenosine (i⁶A), has been shown to induce cell-cycle arrest and cell death in various cancer cell lines. nih.gov Synthetic ms²i⁶A is used to investigate the downstream effects of this modification and the role of the converting enzyme, CDK5RAP1, in cancer cell survival and maintenance, particularly in glioma-initiating cells. nih.gov These studies have revealed that the conversion of i⁶A to ms²i⁶A can act as a detoxification mechanism, protecting cancer cells from the antitumor effects of i⁶A. nih.gov

Table 2: Research Applications of Synthetic this compound

Application Area Specific Use Key Findings References
Immunology Generation of monoclonal antibodies. Enabled the specific detection and localization of ms²i⁶A, confirming its high concentration in mitochondria. nih.govbiosynth.com
Molecular Biology (Translation) In vitro translation assays using synthetic tRNA. Deficiency in ms²i⁶A affects translational accuracy and efficiency; the modification helps decrease codon context sensitivity. nih.govasm.org
Analytical Chemistry Standard for HPLC and MS method development. Essential for accurate quantification and for validating new detection methods like ReACT-seq for transcriptome-wide mapping. oup.comnih.govacs.org
Biochemistry Tracer for studying biosynthetic pathways. Elucidation of the enzymatic steps and factors involved in the conversion of i⁶A to ms²i⁶A. oup.comgenesilico.pl
Cancer Research Investigation of its role in cancer cell survival. The conversion of i⁶A to ms²i⁶A by CDK5RAP1 is crucial for the survival and maintenance of glioma-initiating cells. nih.gov

Regulatory Networks and Molecular Interactions Involving 2 Methylthio N 6 Isopentenyladenosine

Regulatory Dynamics of CDK5RAP1 in 2-Methylthio-N-6-isopentenyladenosine Biosynthesis

The biosynthesis of ms2i6A from its precursor, N-6-isopentenyladenosine (i6A), is catalyzed by the enzyme CDK5 regulatory subunit-associated protein 1 (CDK5RAP1). nih.gov This protein has a dual function, acting as both an RNA methylthiotransferase and an inhibitor of cyclin-dependent kinase 5 (CDK5). nih.gov CDK5RAP1 is a radical SAM enzyme that facilitates the addition of a methylthio group to i6A, a modification predominantly found at position 37 of certain transfer RNAs (tRNAs). nih.govresearchgate.net

The regulation of CDK5RAP1 itself is multifaceted. The gene is widely expressed across various human tissues, including the brain, heart, placenta, skeletal muscle, liver, lung, pancreas, and kidney. ijbs.com The existence of multiple transcript variants of the CDK5RAP1 gene, arising from alternative splicing, adds another layer of regulation. mapmygenome.in At least two full-length isoforms have been identified, and these variants can have different subcellular localizations. nih.govmapmygenome.in For instance, one variant contains a mitochondrial targeting sequence, directing it to the mitochondria, while another variant may be found in the cytosol. nih.gov This differential localization suggests that alternative splicing could be a mechanism to regulate the dual functions of CDK5RAP1, separating its role in mitochondrial tRNA modification from its function as a CDK5 inhibitor in other cellular compartments. nih.gov

The activity of CDK5RAP1 is also influenced by the cellular microenvironment. In glioma-initiating cells, for example, hypoxic conditions have been shown to upregulate CDK5RAP1 activity. nih.gov This suggests that cells can modulate the levels of ms2i6A in response to environmental cues, thereby adapting their translational machinery and signaling networks to changing conditions.

Feature of CDK5RAP1Description
Enzymatic Activity Methylthiotransferase (converts i6A to ms2i6A)
Dual Function RNA modification and CDK5 inhibition
Gene Expression Widely expressed in human tissues
Regulation Alternative splicing leading to different isoforms
Subcellular Localization Mitochondria and cytosol
Activity Modulation Upregulated by hypoxia in certain cancer cells

Cross-Talk with N6-isopentenyladenosine Signaling Pathways

The conversion of i6A to ms2i6A by CDK5RAP1 represents a critical node of cross-talk between their respective signaling pathways. While both are modified nucleosides, they can have distinct and sometimes opposing effects on cellular processes. N6-isopentenyladenosine, when present in sufficient concentrations, can exhibit anti-tumor properties. nih.gov For instance, exogenous i6A has been shown to induce cell-cycle arrest and cell death in various cancer cell lines. nih.gov One of the mechanisms underlying this effect is the induction of excessive autophagy. nih.govscienceopen.com

CDK5RAP1, by converting i6A to ms2i6A, can abrogate these effects. nih.govscienceopen.com In glioma-initiating cells, the activity of CDK5RAP1 protects the cells from i6A-induced autophagy, thereby promoting their survival and maintenance. nih.govscienceopen.com This suggests that the ratio of i6A to ms2i6A is a key determinant of cell fate in this context. The conversion of i6A to ms2i6A can be seen as a detoxification mechanism employed by these cancer cells to evade the tumor-suppressive effects of i6A. nih.gov

Furthermore, i6A has been shown to activate the NRF2-mediated oxidative stress response. nih.govresearchgate.net This pathway is a crucial cellular defense mechanism against oxidative damage. nih.gov The activation of NRF2 by i6A leads to the upregulation of antioxidant proteins. nih.gov While the direct effect of ms2i6A on the NRF2 pathway has not been as extensively studied, the enzymatic conversion of i6A to ms2i6A by CDK5RAP1 implies a regulatory interplay where the cell can fine-tune its response to oxidative stress by modulating the levels of these two signaling molecules.

MoleculeSignaling Pathway/Cellular Process AffectedEffect
N6-isopentenyladenosine (i6A) Autophagy in glioma-initiating cellsInduction
NRF2-mediated oxidative stress responseActivation
This compound (ms2i6A) Autophagy in glioma-initiating cellsAbrogation of i6A-induced autophagy

Functional Interplay with Ribosomal Machinery and Translation Factors

The primary role of ms2i6A is to ensure the efficiency and fidelity of protein synthesis. This hypermodified nucleoside is found at position 37 of tRNAs that read codons beginning with uridine. nih.govnih.gov This position is immediately adjacent to the anticodon, placing it at the heart of the codon-anticodon interaction on the ribosome.

The presence of ms2i6A in the anticodon loop of tRNA has been shown to enhance proofreading during translation. nih.gov This means that the ribosome is better able to distinguish between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs, thereby reducing the rate of missense errors during protein synthesis. nih.gov A deficiency in ms2i6A leads to a higher rejection rate of near-cognate tRNAs, indicating a more stringent proofreading process. nih.gov However, the initial selection of the aminoacyl-tRNA in a ternary complex with elongation factor Tu (EF-Tu) and GTP does not seem to be affected by the presence of ms2i6A. nih.gov

Immunocytochemistry studies have shown that ms2i6A is predominantly localized in the mitochondria and co-localizes with the mitochondrial elongation factor Tu, further supporting its role in mitochondrial translation. nih.gov The modification is crucial for the efficient translation of mitochondrial DNA-encoded respiratory subunits. nih.gov A lack of ms2i6A can impair electron transport and aerobic respiration, leading to significant physiological consequences. nih.gov

Interaction PartnerFunctional Consequence of Interaction with ms2i6A-tRNA
Ribosome Enhanced proofreading and translational accuracy
Codons starting with Uridine Stabilized codon-anticodon interaction
Mitochondrial Elongation Factor Tu Co-localization suggests a role in mitochondrial translation elongation

Influence on Gene Expression Programs Beyond Translation

While the most well-documented role of ms2i6A is in modulating the efficiency and fidelity of translation, emerging evidence suggests that its influence on gene expression extends beyond this fundamental process. The modification can impact the expression of specific gene programs at a post-transcriptional level.

A notable example of this is observed in the bacterial pathogen Shigella flexneri. nih.govnih.gov In this organism, the absence of ms2i6A in tRNA leads to a significant reduction in the expression of several virulence-associated proteins, including IpaB, IpaC, IpaD, VirG, and VirF. nih.gov Crucially, the mRNA levels of these virulence genes remain unchanged in the absence of the ms2i6A modification. nih.gov This indicates that the regulatory effect occurs at the level of translation, but in a manner that is specific to a particular set of genes rather than a global shutdown of protein synthesis. This suggests a mechanism where the translation of certain mRNAs is more dependent on the presence of ms2i6A-modified tRNAs than others.

Although the precise mechanisms are still under investigation, it is plausible that the requirement for ms2i6A-modified tRNAs is enriched for codons that are prevalent in these virulence genes. The inefficient translation of these specific codons in the absence of ms2i6A would then lead to a decrease in the corresponding protein levels, ultimately attenuating the virulence of the bacterium. This example highlights how a tRNA modification can have a profound impact on a specific biological process by selectively regulating the expression of a coordinated set of genes. While much of the research on the broader impacts of RNA modifications has focused on N6-methyladenosine (m6A) on mRNA stability and translation, the findings related to ms2i6A suggest a similar paradigm of post-transcriptional gene regulation mediated by tRNA modifications. biorxiv.orgnih.govnih.gov

OrganismAffected Gene ProgramMolecular Effect
Shigella flexneri Virulence genes (e.g., ipaB, ipaC, virF)Reduced protein expression without a change in mRNA levels

Evolutionary Conservation of 2 Methylthio N 6 Isopentenyladenosine Modification

Comparative Genomics and Phylogenetics of 2-Methylthio-N-6-isopentenyladenosine Pathway Enzymes

The biosynthesis of ms2i6A is a two-step process starting from an adenosine (B11128) residue at position 37 of specific tRNAs. The first step is the addition of an isopentenyl group, and the second is the addition of a methylthio group.

In bacteria such as Escherichia coli, the pathway is well-characterized. The enzyme tRNA-isopentenyltransferase, encoded by the miaA gene, catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine, forming N-6-isopentenyladenosine (i6A). oup.comnih.gov Subsequently, the radical S-adenosylmethionine (SAM) enzyme MiaB adds a methylthio group to the i6A to produce the final ms2i6A modification. oup.comnih.gov

Homologs of these enzymes are found across different domains of life, indicating a shared evolutionary origin. The isopentenyltransferase enzyme is highly conserved; homologs have been identified in bacteria (MiaA), yeast (Mod5, Tit1), worms (Caenorhabditis elegans, GRO-1), and mammals (TRIT1). frontiersin.orgtandfonline.com In eukaryotes, a single gene often encodes the enzyme responsible for modifying both cytoplasmic and mitochondrial tRNAs. tandfonline.com

While the isopentenylation step is catalyzed by a homologous family of enzymes, the subsequent methylthiolation step shows more divergence. oup.comnih.gov In prokaryotes, MiaB is a well-conserved enzyme. oup.comnih.gov Homologs of miaB can be found across all kingdoms of life, suggesting a universal role in post-transcriptional RNA modification. frontiersin.org In mammalian mitochondria, the enzyme CDK5RAP1, which also belongs to the radical SAM enzyme family, is responsible for converting i6A to ms2i6A. nih.govscienceopen.comnih.gov This functional equivalence, despite sequence divergence, underscores the strong selective pressure to maintain the ms2i6A modification.

Phylogenetic analyses of these enzyme families reveal their ancient origins and the evolutionary paths that led to the current distribution and diversification. For instance, while tRNA isopentenyltransferases like MiaA and Mod5 are homologous, the specific enzymes mediating the complete ms2i6A modification have diverged significantly between distant organisms. oup.comnih.govtandfonline.com

StepEnzyme FamilyProkaryotic Example (E. coli)Eukaryotic ExamplesFunction
IsopentenylationtRNA-isopentenyltransferaseMiaAMod5 (Yeast), TRIT1 (Human)Adds isopentenyl group to A37 to form i6A
MethylthiolationRadical SAM MethylthiotransferaseMiaBCDK5RAP1 (Human Mitochondria)Adds methylthio group to i6A37 to form ms2i6A

Functional Divergence and Conservation of this compound Roles Across Species

The primary and most conserved function of ms2i6A across all forms of life is to ensure the accuracy and efficiency of protein synthesis. Located adjacent to the anticodon, this bulky, hydrophobic modification enhances tRNA binding to the ribosome and stabilizes codon-anticodon interactions, particularly for tRNAs that recognize UNN codons (where N is any nucleotide). oup.comnih.gov This stabilization is critical for preventing ribosomal frameshifting and the misreading of the genetic code. oup.comnih.gov

Despite this conserved core function, the physiological importance and regulatory roles of ms2i6A have diverged and been adapted to suit the specific biology of different organisms.

In Bacteria: The ms2i6A modification is integral to bacterial fitness, stress response, and pathogenesis. In E. coli and Salmonella, the absence of this modification, often due to mutations in the miaA gene, leads to impaired translation of key regulatory proteins, including the stationary phase sigma factor RpoS. oup.com This can affect the cell's ability to cope with environmental stresses like oxidative and nitrosative stress. nih.gov In pathogenic bacteria, the ms2i6A pathway is often crucial for virulence. oup.com Furthermore, the modification status of tRNA can be dynamic. For example, in Salmonella, the isopentenyl side chain of ms2i6A is hydroxylated to form 2-methylthio-cis-ribosylzeatin (ms2io6A) under aerobic conditions, but not under anaerobic conditions, suggesting a role in regulating metabolism in response to oxygen availability. nih.gov

In Eukaryotes: In eukaryotes, the ms2i6A modification is found in both cytoplasmic and mitochondrial tRNAs. tandfonline.com Its role in ensuring translational fidelity is conserved. However, its importance is particularly pronounced in mitochondria.

In mammalian cells, ms2i6A is present in specific mitochondrial tRNAs. The enzyme CDK5RAP1 is responsible for this modification within the mitochondria. nih.govscienceopen.comnih.gov This modification is essential for efficient mitochondrial translation and, consequently, for cellular respiration and energy metabolism. nih.govnih.gov Deficiencies in CDK5RAP1 and the resulting lack of ms2i6A in mitochondrial tRNAs can lead to impaired oxidative phosphorylation and have been linked to myopathies in mice and humans. nih.gov

A specialized, context-dependent function has been identified in cancer biology. In glioma-initiating cells (GICs), CDK5RAP1 is highly active. It converts the precursor i6A, which can have antitumor effects, into the more stable ms2i6A. scienceopen.com This "detoxification" process protects the cancer stem cells from i6A-induced autophagy and promotes their maintenance and tumorigenic potential, demonstrating a highly specialized and divergent role for the ms2i6A pathway in a specific human disease context. nih.govscienceopen.comnih.gov

Organism/SystemConserved FunctionDivergent/Specialized Function(s)
Bacteria (e.g., E. coli, Salmonella)Promotes translational fidelity and efficiency. oup.comnih.gov- Regulates stress responses (oxidative, nitrosative). nih.gov
  • Essential for virulence in pathogens. oup.com
  • Senses environmental cues (e.g., oxygen, iron levels) to modulate gene expression. nih.gov
  • Eukaryotes (Cytoplasm)Promotes translational fidelity and efficiency. tandfonline.com- Involved in proper nonsense codon suppression. nih.gov
    Eukaryotes (Mitochondria)Promotes translational fidelity and efficiency. nih.govscienceopen.com- Crucial for efficient mitochondrial translation and energy metabolism. nih.gov
  • In glioma-initiating cells, detoxifies i6A to ms2i6A, promoting cell survival and tumorigenicity. nih.govscienceopen.com
  • Future Research Directions and Therapeutic Potential of 2 Methylthio N 6 Isopentenyladenosine

    Identification of Novel Biological Functions and Substrates

    Initially identified in both prokaryotic and eukaryotic tRNAs, ms²i⁶A is known to be essential for accurate codon-anticodon pairing during protein synthesis. nih.govresearchgate.net In mammals, the enzyme CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) is responsible for converting N-6-isopentenyladenosine (i⁶A) into ms²i⁶A. nih.govnih.gov This conversion primarily occurs on four mitochondrial DNA-encoded tRNAs, where it regulates mitochondrial translation and energy metabolism. nih.govnih.gov

    Recent research has expanded the known biological roles of this pathway beyond general mitochondrial function. A significant novel function has been identified in the context of cancer biology, specifically in glioma-initiating cells (GICs). In these cells, CDK5RAP1-mediated conversion of i⁶A to ms²i⁶A acts as a detoxification mechanism. nih.gov The precursor molecule, i⁶A, exhibits antitumor effects by inducing excessive autophagy and cell death in GICs. By converting i⁶A to ms²i⁶A, CDK5RAP1 abrogates this tumor-suppressive effect, thereby promoting the survival and maintenance of these cancer-initiating cells. nih.govnih.gov This positions the ms²i⁶A modification pathway as a critical component of cancer cell survival machinery.

    Furthermore, research suggests that the activity of CDK5RAP1 and the presence of ms²i⁶A may not be limited to mitochondrial tRNA. Evidence indicates that CDK5RAP1 may also introduce the ms²i⁶A modification into nuclear RNA species. nih.gov This finding opens up new avenues of investigation into the potential roles of ms²i⁶A in nuclear-cytoplasmic communication, gene regulation, and other cellular processes outside of mitochondrial translation. The identification of these new substrates is a key direction for future research.

    Known and Potential Substrates for ms²i⁶A Modification
    Established Substrates
    Mitochondrial tRNATrp
    Mitochondrial tRNAPhe
    Mitochondrial tRNATyr
    Mitochondrial tRNASer
    Potential/Novel Substrates
    Nuclear RNA species

    Development of Diagnostic and Prognostic Biomarkers

    The dysregulation of RNA modifications, including N6-methyladenosine (m⁶A), is increasingly recognized as a hallmark of various cancers, and their regulators are being explored as potential biomarkers. dovepress.comnih.govnih.gov Given the critical role of the ms²i⁶A pathway in the survival of glioma-initiating cells, it represents a promising area for the development of new diagnostic and prognostic tools.

    The elevated activity of the enzyme CDK5RAP1, which produces ms²i⁶A, is linked to the maintenance of GIC traits. nih.gov This suggests that the expression levels of CDK5RAP1 or the abundance of ms²i⁶A itself in tumor tissues could serve as a prognostic biomarker for gliomas. High levels might indicate a more aggressive tumor phenotype with a greater capacity for self-renewal and resistance to therapy. Similarly, in multiple myeloma, regulators of m⁶A have been identified as potential prognostic biomarkers, indicating a broader principle that may apply to ms²i⁶A as well. nih.gov

    Therapeutic Strategies Targeting 2-Methylthio-N-6-isopentenyladenosine Pathways

    The discovery of the ms²i⁶A pathway's role in cancer cell survival has made it an attractive target for therapeutic intervention. frontiersin.orgexplorationpub.com Strategies are being conceptualized that focus on either modulating the enzymes involved in its synthesis or targeting the functional consequences of the modification itself.

    CDK5RAP1 is the key enzyme responsible for the synthesis of ms²i⁶A from i⁶A in mammals. nih.govnih.gov Its role in detoxifying the antitumor compound i⁶A in glioma-initiating cells makes it a prime therapeutic target. nih.gov Pharmacological inhibition of CDK5RAP1 is a promising strategy to increase the intracellular concentration of i⁶A, thereby inducing autophagic cell death and inhibiting tumor growth. nih.govspandidos-publications.com

    The development of specific small molecule inhibitors for CDK5RAP1 is a key area of future research. Such inhibitors could potentially be used as standalone therapies or in combination with other treatments. For instance, studies suggest that combining the administration of exogenous i⁶A with the downregulation of CDK5RAP1 could be a particularly effective strategy to combat GICs. nih.gov This highlights the potential for combination therapies that simultaneously supply the pro-autophagic precursor while blocking its detoxification. mdpi.commdpi.com Given CDK5RAP1's involvement in various cellular processes, including neuronal development and mitochondrial function, developing targeted inhibitors with minimal off-target effects will be critical. nih.govbiosynsis.comwikipedia.org

    Potential Therapeutic Approaches Involving CDK5RAP1
    Strategy
    Development of specific small molecule inhibitors of CDK5RAP1.
    Rationale
    To block the conversion of i⁶A to ms²i⁶A, leading to the accumulation of cytotoxic i⁶A in cancer cells.
    Combination Therapy
    Co-administration of i⁶A with a CDK5RAP1 inhibitor.
    Rationale for Combination
    To enhance the antitumor effect by increasing the substrate (i⁶A) for autophagy induction while preventing its inactivation.

    While directly targeting the small ms²i⁶A molecule presents challenges, indirect strategies that exploit the pathway are more feasible. The primary indirect therapeutic approach involves manipulating the balance between i⁶A and ms²i⁶A. As discussed, inhibiting CDK5RAP1 to prevent ms²i⁶A formation is the most direct way to achieve this. nih.gov

    Another potential avenue for indirect targeting is to explore the "reader" proteins that may specifically recognize the ms²i⁶A modification on tRNA or other RNA molecules. In the broader field of epitranscriptomics, reader proteins that bind to m⁶A modifications are crucial for mediating its downstream biological effects and are being investigated as therapeutic targets. dovepress.comnih.gov Identifying and characterizing specific ms²i⁶A reader proteins could unveil new therapeutic targets. Inhibiting the interaction between a reader protein and ms²i⁶A-modified RNA could disrupt the pro-survival signaling or metabolic advantages conferred by this modification in cancer cells. explorationpub.com

    The exploration of purine (B94841) nucleoside analogs as anticancer drugs provides a foundation for designing molecules that could interfere with the ms²i⁶A pathway. medchemexpress.com Such analogs could potentially act as competitive inhibitors for CDK5RAP1 or interfere with the function of ms²i⁶A-modified tRNAs in translation, thereby disrupting mitochondrial function and cancer cell metabolism. oncotarget.com

    Q & A

    Basic Research Questions

    Q. What established methods are available for detecting ms²i⁶A in RNA, and what are their limitations?

    • Answer : Traditional methods involve separating and digesting individual tRNAs from total RNA, followed by RNA mass spectrometry analysis. However, this approach lacks transcriptome-wide resolution and cannot map modifications at single-base precision . A newer method, ReACT-seq (redox activated chemical tagging sequencing), uses chemoselective bioconjugation of the methylthio group with oxaziridine to tag ms²i⁶A with an azide group. This enables enrichment of modified RNAs and sequencing with single-base resolution via reverse transcription (RT)-stop signatures. ReACT-seq has been validated on nine known tRNAs, demonstrating high accuracy .

    Q. How can researchers confirm the mitochondrial-specific localization of ms²i⁶A in mammalian cells?

    • Answer : To validate mitochondrial localization:

    • Use ρ⁰ cells (devoid of mitochondrial DNA-derived tRNAs) to confirm the absence of ms²i⁶A in total RNA, indicating its exclusive association with mitochondrial tRNAs .
    • Employ monoclonal antibodies against ms²i⁶A for immunocytochemistry, which show co-localization with mitochondrial markers like elongation factor Tu (EF-Tu). This method avoids cross-reactivity with nuclear RNA species .

    Q. What is the functional significance of ms²i⁶A in bacterial translation, and how can its impact be experimentally assessed?

    • Answer : ms²i⁶A at tRNA position 37 enhances translation fidelity by stabilizing codon-anticodon interactions. In Escherichia coli, miaA mutants (lacking ms²i⁶A) exhibit reduced growth rates and increased nonsense codon readthrough. Experimental approaches include:

    • Comparing protein elongation rates and growth curves between wild-type and miaA mutants .
    • Measuring suppression efficiency of nonsense codons using reporter assays .

    Advanced Research Questions

    Q. How should researchers design experiments to resolve contradictions regarding the presence of ms²i⁶A in nuclear-derived RNAs?

    • Answer : Conflicting reports on nuclear RNA localization require:

    • Validation of RNA sources : Use ρ⁰ cells to exclude mitochondrial contamination.
    • Antibody specificity : Test anti-ms²i⁶A antibodies against synthetic nuclear RNA controls (e.g., microRNAs) to rule out cross-reactivity .
    • ReACT-seq replication : Apply ReACT-seq to nuclear RNA fractions to confirm or refute transcriptome-wide presence .

    Q. What methodological considerations are critical when employing ReACT-seq for transcriptome-wide ms²i⁶A mapping?

    • Answer : Key considerations include:

    • Chemoselectivity controls : Verify that oxaziridine tagging does not react with canonical nucleotides or other modifications.
    • Enrichment efficiency : Optimize azide-biotin conjugation and streptavidin pull-down steps to minimize background noise.
    • RT-stop analysis : Use high-fidelity reverse transcriptases to distinguish true RT-stops (indicative of ms²i⁶A) from sequencing artifacts .

    Q. How can multi-omics approaches be integrated to study the role of ms²i⁶A in mitochondrial translation efficiency?

    • Answer : Combine:

    • ReACT-seq data : Map ms²i⁶A distribution across mitochondrial tRNAs .
    • Proteomics : Quantify mitochondrial protein synthesis rates in Cdk5rap1-knockout models (lacking ms²i⁶A) to link modification status to translational output .
    • Metabolomics : Assess ATP levels and TCA cycle intermediates to evaluate energy metabolism changes, as ms²i⁶A deficiency impairs oxidative phosphorylation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Methylthio-N-6-isopentenyladenosine
    Reactant of Route 2
    2-Methylthio-N-6-isopentenyladenosine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.